6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a methoxy group, and a pyrrolidinylpropyl side chain. It has garnered attention due to its potential biological activities and its role as a chemical probe in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Pyrrolidinylpropyl Side Chain: The pyrrolidinylpropyl side chain is attached through a nucleophilic substitution reaction, where the chromene derivative reacts with 3-chloropropylpyrrolidine in the presence of a base like sodium hydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidinylpropyl side chain, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study various chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, gene expression, or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Shares a similar pyrrolidinylpropyl side chain but has a different core structure.
2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid: Contains a pyrrolidinyl group and a methoxy group but differs in the core structure and functional groups.
Uniqueness
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, methoxy group, and pyrrolidinylpropyl side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-methoxy-N-(3-pyrrolidin-1-ylpropyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-22-16-5-6-17-14(12-16)11-15(13-23-17)18(21)19-7-4-10-20-8-2-3-9-20/h5-6,11-12H,2-4,7-10,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXIKCPPKMGGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCCCN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.